

Commercial Suppliers of Estriol-13C3 for Research: A Technical Guide

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Compound of Interest		
Compound Name:	Estriol-13C3	
Cat. No.:	B3320602	Get Quote

For researchers, scientists, and drug development professionals requiring high-purity **Estriol-13C3** for use as an internal standard in quantitative mass spectrometry-based assays, several reputable commercial suppliers are available. This guide provides a comprehensive overview of these suppliers, the technical specifications of their **Estriol-13C3** products, and detailed experimental protocols for its application in bioanalytical methods.

Introduction to Estriol-13C3 and its Application

Estriol-13C3 is a stable isotope-labeled form of Estriol, a major estrogen metabolite. The incorporation of three carbon-13 isotopes results in a mass shift of +3 atomic mass units compared to the unlabeled endogenous Estriol. This distinct mass difference allows for its use as an ideal internal standard in isotope dilution mass spectrometry (IDMS) techniques, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The co-elution of the labeled standard with the unlabeled analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[2]

Commercial Supplier and Product Comparison

The following table summarizes the key quantitative data for **Estriol-13C3** offered by prominent commercial suppliers for research purposes. This information is crucial for selecting the most suitable product based on experimental requirements such as required purity, available quantity, and desired formulation.



Supplier	Product Name	CAS Number	Isotopic Purity	Chemical Purity	Available Quantitie s	Formulati on
Sigma- Aldrich (Merck)	Estriol- 2,3,4-13C3	1255639- 56-5	≥99 atom % 13C	≥97% (CP)	100 μg, 250 μg, 500 μg, 1 mg	Powder
Cambridge Isotope Laboratorie s, Inc. (CIL)	Estriol (16α- hydroxyest radiol) (2,3,4-13C3, 99%)	1255639- 56-5	99%	≥97% (CP)	0.1 mg, 1 mg	Neat (Solid)
Cambridge Isotope Laboratorie s, Inc. (CIL)	Estriol (16α- hydroxyest radiol) (2,3,4-13C3, 99%)	1255639- 56-5	99%	≥97% (CP)	1 mL	100 μg/mL in Methanol
MedchemE xpress	Estriol- 13C3	1255639- 56-5	Not specified	Not specified	100 μg	Not specified
Alfa Chemistry	Estriol- 13C3	1255639- 56-5	Not specified	Not specified	Inquire for details	Not specified

Experimental Protocols: Quantification of Estriol in Biological Matrices using Estriol-13C3

The following are generalized yet detailed methodologies for the quantification of Estriol in biological samples, such as serum or urine, using **Estriol-13C3** as an internal standard with LC-MS/MS. These protocols are synthesized from various research applications.[3][4][5][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of total estrogens from serum or plasma.[6]



- Aliquoting and Spiking: To 500 μL of serum, plasma, or urine sample in a clean tube, add a
 known amount of Estriol-13C3 internal standard solution (e.g., 50 μL of a 1 ng/mL solution).
 Also prepare calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped
 serum) with known concentrations of unlabeled Estriol and the same amount of internal
 standard.
- Protein Precipitation (for serum/plasma): Add a protein precipitation solvent, such as acetonitrile, at a 3:1 ratio to the sample volume. Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Extraction: Carefully transfer the supernatant to a new tube. Add an immiscible organic solvent, such as a mixture of hexane and ethyl acetate (e.g., 75:25, v:v), for liquid-liquid extraction. Vortex for 2 minutes to ensure thorough mixing.
- Phase Separation: Centrifuge at a lower speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
- Drying: Transfer the organic layer (top layer) to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 μL) of the initial LC mobile phase (e.g., 50:50 methanol:water). Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Derivatization (Optional but Recommended for Enhanced Sensitivity)

For achieving lower limits of quantification, derivatization of the estrogens can be performed. Dansyl chloride is a common derivatizing agent that improves ionization efficiency in positive electrospray ionization mode.[5][7]

 Following the drying step in the LLE protocol, add 50 μL of a derivatizing agent solution (e.g., 1 mg/mL dansyl chloride in acetonitrile) and 50 μL of a basic buffer (e.g., 100 mM sodium bicarbonate, pH 9) to the dried extract.



- Vortex briefly and incubate the mixture at a controlled temperature (e.g., 60-70°C) for 10-15 minutes.
- After incubation, the sample can be directly injected, or a further clean-up step may be performed before reconstitution and injection.

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Estriol and Estriol-13C3.

- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μm particle size) is commonly used.
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: Methanol or Acetonitrile
 - Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
 - Flow Rate: 0.3 0.5 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 20 μL
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized estrogens and positive mode for dansylated derivatives.
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:



- Estriol (unlabeled): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 287.2 -> 145.1)
- Estriol-13C3 (labeled): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 290.2 -> 148.1)
- The specific MRM transitions, collision energies, and other instrument parameters should be optimized for the specific mass spectrometer being used.

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in utilizing **Estriol-13C3** for quantitative analysis.



Workflow for Estriol Quantification using Estriol-13C3

Sample Preparation **Biological Sample** (e.g., Serum, Urine) Spike with Estriol-13C3 Internal Standard Liquid-Liquid Extraction Solid-Phase Extraction Derivatization (Optional, e.g., Dansyl Chloride) Reconstitution in Mobile Phase Analysis LC-MS/MS Analysis Data Acquisition (MRM) Data Processing Peak Integration (Analyte and IS) Calculate Peak Area Ratio (Analyte / IS) Generate Calibration Curve Quantify Estriol Concentration

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Caption: General workflow for the quantification of Estriol using **Estriol-13C3** as an internal standard.

Isotope Dilution Mass Spectrometry Principle

In the Sample Endogenous Estriol (Unknown Amount) Mass Spectrometer Detection Measures Intensity of Estriol Signal Ratio of Intensities (Analyte / IS) is Proportional to the Amount of Endogenous Estriol

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Caption: The principle of isotope dilution mass spectrometry for accurate quantification.

Conclusion

The commercial availability of high-quality **Estriol-13C3** from suppliers like Sigma-Aldrich and Cambridge Isotope Laboratories, Inc., provides researchers with a critical tool for the accurate and precise quantification of estriol in various biological matrices. The use of **Estriol-13C3** as an internal standard in LC-MS/MS-based methods, following robust sample preparation and analytical protocols, is the gold standard for reliable bioanalytical studies in endocrinology, clinical chemistry, and drug development. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of such methods in a research setting.



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